molecular formula C8H5FN2O2 B1442438 5-fluoro-7-nitro-1H-indole CAS No. 1202463-82-8

5-fluoro-7-nitro-1H-indole

Cat. No. B1442438
CAS RN: 1202463-82-8
M. Wt: 180.14 g/mol
InChI Key: JBRVVXZFLROXOL-UHFFFAOYSA-N
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Description

5-Fluoro-7-nitro-1H-indole is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 5-fluoro-7-nitro-1H-indole is 1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H . This indicates the presence of a fluorine atom at the 5th position and a nitro group at the 7th position on the indole ring.


Physical And Chemical Properties Analysis

5-Fluoro-7-nitro-1H-indole is a solid compound . The compound should be stored at a temperature of 4°C .

Scientific Research Applications

Antiviral Activity

5-fluoro-7-nitro-1H-indole derivatives have been investigated for their potential as antiviral agents . For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potency . The ability to inhibit viral replication makes these compounds valuable for further research and development in antiviral therapies.

Anticancer Potential

Indole derivatives, including those with a 5-fluoro-7-nitro-1H-indole scaffold, are explored for their anticancer properties . They may work by interfering with cancer cell signaling pathways or by inducing apoptosis . The structural versatility of indole allows for the synthesis of numerous analogs with potential antitumor activity.

Antibacterial Applications

The antibacterial properties of 5-fluoro-7-nitro-1H-indole derivatives are also noteworthy. They have been shown to be effective against persistent bacterial cells, such as those of E. coli, P. aeruginosa, and S. aureus, by damaging their membranes . This highlights their potential use in treating bacterial infections resistant to conventional antibiotics.

Immunomodulatory Effects

Some indole derivatives are being studied for their role as immunomodulators . These compounds could modulate the immune system in a way that could be beneficial for treating diseases where the immune response is a key factor .

Enzyme Inhibition

5-fluoro-7-nitro-1H-indole is used as a reactant for the preparation of tryptophan dioxygenase inhibitors . These inhibitors can play a role in various biological pathways and have implications in disease treatment where tryptophan metabolism is altered.

Flavour and Fragrance Industry

Beyond medical applications, indole derivatives are valued in the flavour and fragrance industry . They can be used to create natural colorants or compounds with desirable sensory properties for use in food products or perfumes .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives, including 5-fluoro-7-nitro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

5-fluoro-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRVVXZFLROXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-7-nitro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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